Cas no 81323-58-2 (N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester)

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester structure
81323-58-2 structure
Product Name:N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester
كاس عدد:81323-58-2
وسط:C13H25NO5
ميغاواط:275.341304540634
MDL:MFCD08275190
CID:1027724
PubChem ID:11054918
Update Time:2025-06-30

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
    • (S)-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-4-HYDROXYBUTANOATE
    • Boc-Hse-OtBu
    • N-(tert-Butoxycarbonyl)-(S)-homoserine tert-butyl ester
    • tert-butyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
    • (2S)-tert-butyl 2-[N-Boc-amino]-4-hydroxybutanoate
    • (S)-4-tert-butyl-2-(tert-butoxycarbonylamino)-4-hydroxybutanoate
    • 2(S)-2-tert-butoxycarbonylamino-4-hydroxybutyric acid tert-butyl ester
    • Boc-L-homoserine-OtBu
    • tert-butyl (S)-N-(tert-butoxycarbonyl)homoserine
    • tert-butyl L-2-(tert-butoxycarbonyl)amino-4-hydroxy-butyrate
    • tert-butyl N-(tert-butoxycarbonyl)-L-homoserinate
    • NW-09-15-1
    • N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-dimethylethyl ester (ACI)
    • (S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
    • MFCD08275190
    • t-butyl (2S)-2-(tert-butoxycarbonylamino)-4-hydroxybutanoate
    • SCHEMBL1343403
    • 81323-58-2
    • BOC-L-homoserine t-butyl ester
    • WFSWHDJTFHDJFE-VIFPVBQESA-N
    • tert-butyl (tert-butoxycarbonyl)-L-homoserinate
    • (S)-tert-butyl2-(tert-butoxycarbonylamino)-4-hydroxybutanoate
    • DTXSID40453576
    • BS-25939
    • TERT-BUTYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-4-HYDROXYBUTANOATE
    • EX-A3316-1
    • N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester;(S)-tert-Butyl 2-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoate
    • N-Boc-L-Homoserine tert-butyl ester
    • DB-002339
    • N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester
    • MDL: MFCD08275190
    • نواة داخلي: 1S/C13H25NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1
    • مفتاح Inchi: WFSWHDJTFHDJFE-VIFPVBQESA-N
    • ابتسامات: [C@@H](CCO)(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

حساب السمة

  • نوعية دقيقة: 275.17300
  • النظائر كتلة واحدة: 275.17327290g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 6
  • عدد الذرات الثقيلة: 19
  • تدوير ملزمة العد: 9
  • تعقيدات: 314
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 1
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 1.5
  • طوبولوجي سطح القطب: 84.9Ų

الخصائص التجريبية

  • كثيف: 1.072
  • نقطة الغليان: 393.353℃ at 760 mmHg
  • نقطة الوميض: 191.693 °C
  • بسا: 84.86000
  • لوغب: 1.99470

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester بيانات الجمارك

  • رمز النظام المنسق:2924199090
  • بيانات الجمارك:

    中国海关编码:

    2924199090

    概述:

    2924199090. 其他无环酰胺(包括无环氨基甲酸酯)(包括其衍生物及盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 包装

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Chemenu
CM244421-1g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
81323-58-2 95%
1g
$438 2021-06-09
TRC
B692910-100mg
N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester
81323-58-2
100mg
$ 184.00 2023-04-18
TRC
B692910-1g
N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester
81323-58-2
1g
$ 1215.00 2022-06-06
Fluorochem
229007-250mg
S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
81323-58-2 95%
250mg
£349.00 2022-02-28
Fluorochem
229007-1g
S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
81323-58-2 95%
1g
£1000.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N22770-0.25g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
81323-58-2 97%
0.25g
¥1359.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N22770-0.5g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
81323-58-2 97%
0.5g
¥2029.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N22770-1g
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
81323-58-2 97%
1g
¥3009.0 2024-07-19
abcr
AB450144-250 mg
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, 95% (Boc-L-Hse-OtBu); .
81323-58-2 95%
250MG
€545.10 2023-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTR143-100mg
tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoate
81323-58-2 95%
100mg
¥204.0 2024-04-17

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Potassium bisulfate Solvents: Water
1.2 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
1.3 Reagents: Sodium borohydride Solvents: Water
المراجع
A new efficient synthesis of nicotianamine and 2'-deoxymugineic acid
Shioiri, Takayuki; et al, Heterocycles, 1997, 44, 519-530

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Ozone Solvents: Dichloromethane ;  rt → -50 °C; 2 h, -50 °C → rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt → 0 °C; 4 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
المراجع
Access to any site-directed isotopomer of methionine, selenomethionine, cysteine, and selenocysteine - use of simple, efficient modular synthetic reaction schemes for isotope incorporation
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2004, (13), 2905-2913

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
1.3 Solvents: Dichloromethane ,  Tetrahydrofuran ;  overnight, rt
المراجع
Chemical synthesis of disulfide surrogate peptides by using beta-carbon dimethyl modified diaminodiacids
Cui, Ji-Bin; et al, Organic & Biomolecular Chemistry, 2021, 19(41), 9021-9025

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C; 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  10 min, rt
المراجع
Facile synthesis of Fmoc-protected phosphonate pSer mimetic and its application in assembling a substrate peptide of 14-3-3 ζ
Kang, Jie; et al, Tetrahedron Letters, 2017, 58(26), 2551-2553

طريقة الإنتاج 5

رد فعل الشرط
1.1 Solvents: Dichloromethane ;  0 °C; 36 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
المراجع
Alanine serine cysteine transporter (ASCT) substrate binding site properties probed with hydroxyhomoserine esters
Ndaru, Elias ; et al, Journal of Physical Organic Chemistry, 2022, 35(11),

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dimethylformamide
2.1 Reagents: Ozone Solvents: Dichloromethane ;  rt → -50 °C; 2 h, -50 °C → rt
2.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt → 0 °C; 4 h, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water
المراجع
Access to any site-directed isotopomer of methionine, selenomethionine, cysteine, and selenocysteine - use of simple, efficient modular synthetic reaction schemes for isotope incorporation
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2004, (13), 2905-2913

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ;  overnight, rt
2.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C; 0 °C; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  10 min, rt
المراجع
Facile synthesis of Fmoc-protected phosphonate pSer mimetic and its application in assembling a substrate peptide of 14-3-3 ζ
Kang, Jie; et al, Tetrahedron Letters, 2017, 58(26), 2551-2553

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ,  Water ;  4 h, -15 - 0 °C
المراجع
[18F](2S,4S)-4-(3-Fluoropropyl)glutamine as a Tumor Imaging Agent
Wu, Zehui; et al, Molecular Pharmaceutics, 2014, 11(11), 3852-3866

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 50 psi, rt
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 - -5 °C
2.2 Reagents: Sodium borohydride Solvents: Water ;  0 °C; 4 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, cooled
المراجع
Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents
Wang, Limin; et al, Nuclear Medicine and Biology, 2012, 39(7), 933-943

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran
1.2 Reagents: Sodium borohydride Solvents: Water
المراجع
Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH
Perich, John W., International Journal of Peptide & Protein Research, 1994, 44(3), 288-94

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Methyl chloroformate ,  4-Methylmorpholine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  0 °C; 0 °C → rt; 10 min, rt
المراجع
Novel thiol- and thioether-containing amino acids: cystathionine and homocysteine families
Longobardo, Luigi; et al, Amino Acids, 2013, 44(2), 443-448

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ;  48 h, 5 atm, rt
المراجع
Crystal structure analysis and reactivity of N-alkyl- and N-acyldioxathiazinanes
Galaud, Fabrice; et al, Heterocycles, 2008, 76(2), 1121-1131

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Ozone Solvents: Dichloromethane
1.2 Reagents: Dimethyl sulfide
1.3 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran
المراجع
Synthesis of [1,2-13C2,15N]-L-homoserine and its incorporation by the PKS-NRPS system of Fusarium moniliforme into the mycotoxin fusarin C
Rees, David O.; et al, ChemBioChem, 2007, 8(1), 46-50

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
المراجع
Alanine serine cysteine transporter (ASCT) substrate binding site properties probed with hydroxyhomoserine esters
Ndaru, Elias ; et al, Journal of Physical Organic Chemistry, 2022, 35(11),

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Benzyltriethylammonium chloride ,  Potassium carbonate Solvents: Dimethylformamide ;  rt; 48 h, 50 °C
المراجع
Efficient synthesis of hydrocarbon-bridged diaminodiacids through nickel-catalyzed reductive cross-coupling
Wang, Tao; et al, Tetrahedron Letters, 2017, 58(42), 3970-3973

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ,  Water
المراجع
Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis
Amino, Yusuke; et al, Bioscience, 2017, 81(1), 95-101

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  5 min, rt
1.2 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.1 Reagents: Benzyltriethylammonium chloride ,  Potassium carbonate Solvents: Dimethylformamide ;  rt; 48 h, 50 °C
المراجع
Efficient synthesis of hydrocarbon-bridged diaminodiacids through nickel-catalyzed reductive cross-coupling
Wang, Tao; et al, Tetrahedron Letters, 2017, 58(42), 3970-3973

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
1.2 Reagents: Citric acid Solvents: Water
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
المراجع
Stereoselective synthesis of protected L-allo-enduracididine and L-enduracididine via asymmetric nitroaldol reaction
Ohsawa, Kosuke; et al, Synthesis, 2020, 52(6), 942-948

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ,  Water
المراجع
Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis
Amino, Yusuke; et al, Bioscience, 2017, 81(1), 95-101

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Ozone Solvents: Dichloromethane
2.2 Reagents: Dimethyl sulfide
2.3 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran
المراجع
Synthesis of [1,2-13C2,15N]-L-homoserine and its incorporation by the PKS-NRPS system of Fusarium moniliforme into the mycotoxin fusarin C
Rees, David O.; et al, ChemBioChem, 2007, 8(1), 46-50

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  rt → 60 °C; 15 h, 60 °C
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 °C → 0 °C
2.2 Reagents: Sodium borohydride Solvents: Water ;  0 °C; 4 h, 23 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
المراجع
Improved enantioselective gram scale synthesis route to N-Fmoc-protected monofluoroethylglycine
Leppkes, Jakob; et al, Journal of Fluorine Chemistry, 2020, 232,

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester Raw materials

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester Preparation Products

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester الموردين

Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:81323-58-2)N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester
رقم الطلب:A847244
حالة المخزون:in Stock
كمية:1g/5g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 07:14
الأسعار ($):194.0/967.0
بريد إلكتروني:sales@amadischem.com
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:81323-58-2)N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester
A847244
نقاء:99%/99%
كمية:1g/5g
الأسعار ($):194.0/967.0